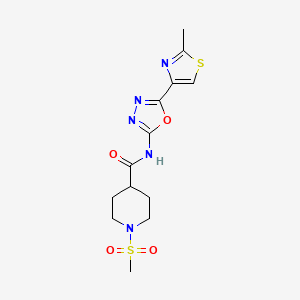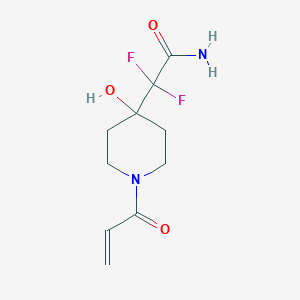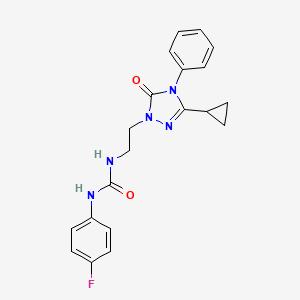
2-(piperidin-2-yl)-5-(trifluoromethyl)pyrimidinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(piperidin-2-yl)-5-(trifluoromethyl)pyrimidinehydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring attached to a pyrimidine ring, with a trifluoromethyl group at the 5-position of the pyrimidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine-containing compounds are known to interact with various biological targets, leading to different pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical reactions .
Result of Action
Piperidine derivatives are known to have various pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-2-yl)-5-(trifluoromethyl)pyrimidinehydrochloride typically involves the reaction of piperidine derivatives with pyrimidine precursors. One efficient method is the Mannich reaction, where a piperidine derivative reacts with a pyrimidine precursor in the presence of formaldehyde and a secondary amine. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or water, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-2-yl)-5-(trifluoromethyl)pyrimidinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-(piperidin-2-yl)-5-(trifluoromethyl)pyrimidinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-(piperidin-2-yl)pyrimidine
- 2-(piperidin-2-yl)-5-methylpyrimidine
- 2-(piperidin-2-yl)-4,6-dimethylpyrimidine
Uniqueness
2-(piperidin-2-yl)-5-(trifluoromethyl)pyrimidinehydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it more effective in various applications compared to its analogs .
Properties
IUPAC Name |
2-piperidin-2-yl-5-(trifluoromethyl)pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3.ClH/c11-10(12,13)7-5-15-9(16-6-7)8-3-1-2-4-14-8;/h5-6,8,14H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVFQXOCVBOFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC=C(C=N2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2599315.png)
![1-[(4-bromophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2599316.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2599317.png)



![[2-mercapto-1-(4-methoxybenzyl)-1H-imidazol-5-yl]methanol](/img/structure/B2599322.png)
![N-[(4-fluorophenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2599329.png)
![4-[(2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2599331.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2599333.png)

![2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2599336.png)

